2-Propen-1-amine,3-(3-pyridinyl)-(9CI)
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Overview
Description
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) is a chemical compound known for its unique structure and properties. It is also referred to as N,N-Dimethyl-3-(3-pyridyl)-3-(4-bromophenyl)prop-2-enamine . This compound is characterized by the presence of a pyridine ring and a propenamine group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amines under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-amine,3-(4-bromophenyl)-(9CI)
- N,N-Dimethyl-3-(3-pyridinyl)-2-propen-1-amine
- 3-(3-Pyridinyl)-2-propen-1-amine
Uniqueness
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) stands out due to its unique combination of a pyridine ring and a propenamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
130025-03-5 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
0 |
Synonyms |
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
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